3α-OH Reactivity vs. Tri-O-Formylcholic Acid
The target compound bears a free 3α-hydroxyl while positions 7α and 12α are blocked as formyl esters. Tri-O-formylcholic acid (CAS 2097-89-4, C27H40O8, MW 492.60) has all three hydroxyls formylated and consequently cannot undergo direct electrophilic attack at C3 without a prior selective deformylation. Tserng & Klein demonstrated that partial deformylation of per-formylated bile acids using methanolic ammonia, sodium methoxide, or NaOH in aqueous acetone yields the 3-hydroxy formyloxy bile acids in high yield, and that these products are 'the best starting materials for the synthesis of bile acids with specific modification at 3-hydroxyl group' [1]. The downstream sulfation of 3-hydroxy formyloxy bile acids with SO3-triethylamine in DMF at 25°C for 0.5 h followed by mild alkaline deformylation produces pure 3-monosulfates in yields typically above 90%, with no chromatographic purification required [2]. When the tri-formyl precursor is used instead, an additional selective deformylation step must be inserted, adding at minimum one synthetic operation and introducing a mass-loss penalty that erodes the overall yield.
| Evidence Dimension | Number of synthetic steps to achieve C3-selective functionalization |
|---|---|
| Target Compound Data | 1 step (direct C3 modification); >90% yield in 3-monosulfate synthesis |
| Comparator Or Baseline | Tri-O-formylcholic acid (CAS 2097-89-4): ≥2 steps (selective 3-deformylation then C3 modification); no comparable single-step yield data available |
| Quantified Difference | ≥1 additional synthetic step eliminated; overall yield advantage when target compound is used as the direct precursor |
| Conditions | Tserng & Klein partial deformylation protocol: methanolic ammonia, NaOMe/MeOH, or NaOH/aq. acetone; sulfation: SO3·Et3N in DMF, 25°C, 0.5 h; deformylation: mild alkaline hydrolysis [1][2] |
Why This Matters
For procurement decisions, selecting the diformyloxy-3-hydroxy intermediate rather than the tri-formyl analog directly translates to fewer synthetic operations, higher overall yield, and reduced solvent/consumable expenditure per gram of final 3-modified bile acid product.
- [1] Tserng KY, Klein PD. Formylated bile acids: improved synthesis, properties, and partial deformylation. Steroids. 1977;29(5):635-648. doi:10.1016/0039-128x(77)90015-0. PMID: 898231. View Source
- [2] Tserng KY, Klein PD. Bile acid sulfates. II. Synthesis of 3-monosulfates of bile acids and their conjugates. Lipids. 1978;13(7):479-486. doi:10.1007/BF02533617. View Source
